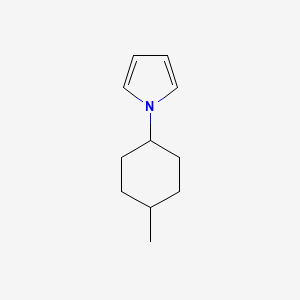
1-(4-methylcyclohexyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylcyclohexyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylcyclohexanone with ammonia or primary amines in the presence of a catalyst, such as an acid or base, to form the pyrrole ring. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylcyclohexyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the pyrrole ring into a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various alkylated or arylated pyrroles.
Aplicaciones Científicas De Investigación
1-(4-Methylcyclohexyl)-1H-pyrrole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-methylcyclohexyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Methylcyclohexyl)-1H-imidazole: Another heterocyclic compound with a similar structure but different nitrogen atom arrangement.
1-(4-Methylcyclohexyl)-1H-pyrrolidine: A saturated analog of 1-(4-methylcyclohexyl)-1H-pyrrole with different chemical properties.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the 4-methylcyclohexyl group
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
1-(4-methylcyclohexyl)pyrrole |
InChI |
InChI=1S/C11H17N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-3,8-11H,4-7H2,1H3 |
Clave InChI |
KXYVVUQWOPPZBW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


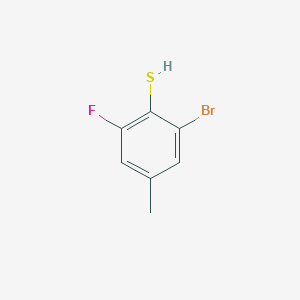
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
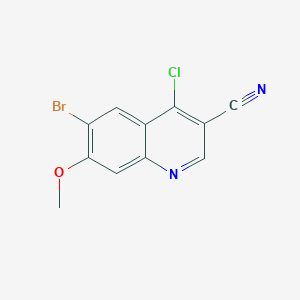
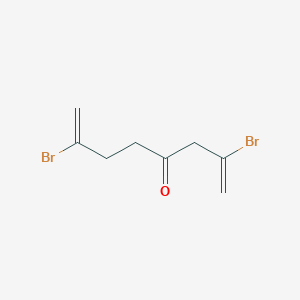
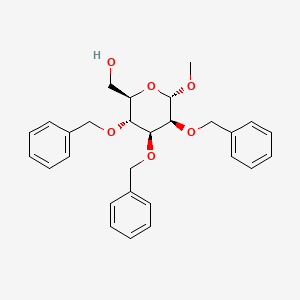
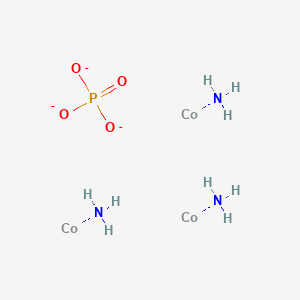
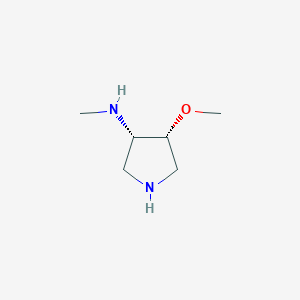
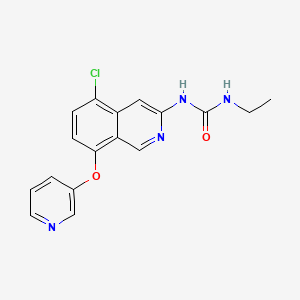
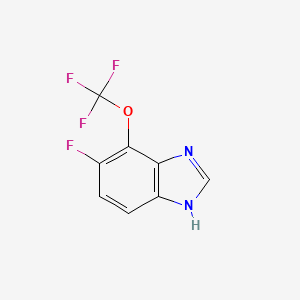

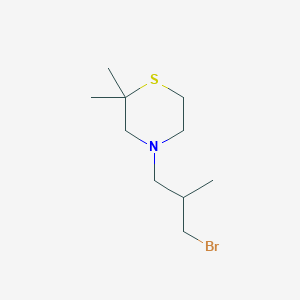
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)

